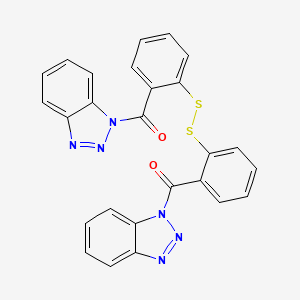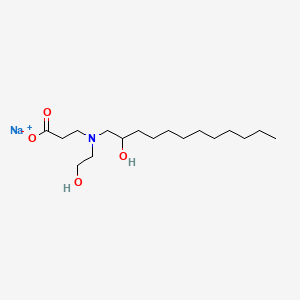
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is a synthetic compound that belongs to the class of surfactants Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate typically involves the reaction of beta-alanine with 2-hydroxydodecylamine and 2-hydroxyethylamine in the presence of a sodium base. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: A suitable solvent such as water or an organic solvent like ethanol.
Catalyst: A catalyst may be used to speed up the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters would be optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate involves its ability to interact with lipid membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and increasing permeability. This property makes it useful in applications such as drug delivery and cell biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but different chemical structure.
Cocamidopropyl betaine: Another surfactant used in personal care products with a different molecular structure.
Uniqueness
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is unique due to its specific combination of hydroxyl and beta-alanine groups, which may confer distinct properties such as enhanced biocompatibility and specific interactions with biological molecules.
Propriétés
Numéro CAS |
70521-74-3 |
|---|---|
Formule moléculaire |
C17H34NNaO4 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
sodium;3-[2-hydroxydodecyl(2-hydroxyethyl)amino]propanoate |
InChI |
InChI=1S/C17H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22;/h16,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
AWEMLNGDYQCSIB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


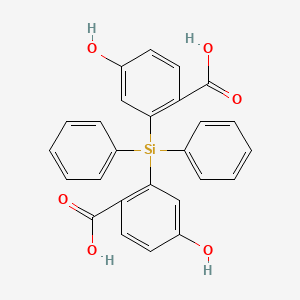
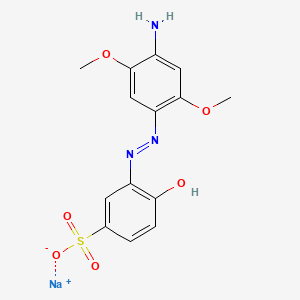

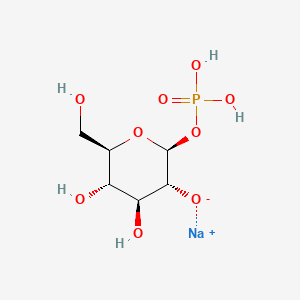
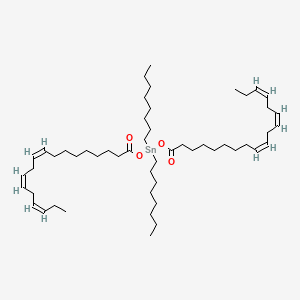
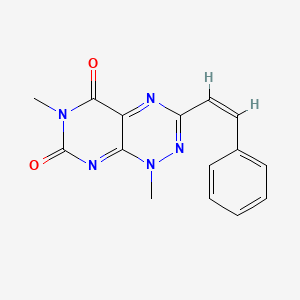

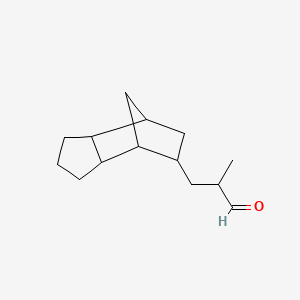
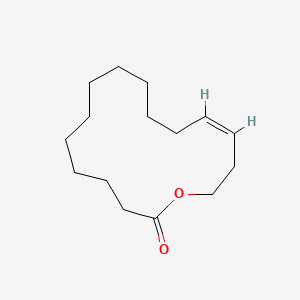
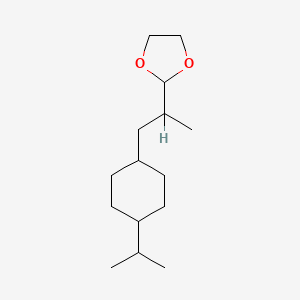
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
